(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride
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Overview
Description
(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its hexahydropyrrolo[1,2-a]pyrazinone core, which is a bicyclic structure containing nitrogen atoms. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and subsequent reduction to form the hexahydropyrrolo[1,2-a]pyrazinone core. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The nitrogen atoms in the bicyclic core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: The non-hydrochloride form of the compound.
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one derivatives: Various derivatives with different substituents on the core structure.
Uniqueness
(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it distinct from other similar compounds and can affect its biological and chemical properties.
Properties
IUPAC Name |
(3S,8aS)-3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6-8(11)10-4-2-3-7(10)5-9-6;/h6-7,9H,2-5H2,1H3;1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDKHLQMAKSRPY-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2CCCC2CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2CCC[C@H]2CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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